(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (FEPM) is a novel fluorinated pyrazolopyridine compound that has been the subject of recent scientific research due to its potential as a therapeutic agent. FEPM has been shown to possess a wide range of biochemical and physiological effects, and its synthesis and applications in laboratory experiments have been extensively studied.
Scientific Research Applications
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and has been studied for its potential as an anticancer agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. It has also been studied for its potential as an antioxidant, and has been found to protect cells from oxidative damage.
Mechanism of Action
The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer cell growth. Additionally, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammation, and as an inhibitor of the enzyme NADPH oxidase, which is involved in oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been found to protect cells from oxidative damage and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been found to be non-toxic and has a wide range of biochemical and physiological effects. However, this compound has several limitations for use in laboratory experiments. It is not yet fully understood how it works, and its potential therapeutic applications have yet to be fully explored. Additionally, it has not been approved for use in humans, and its effects in humans are not yet fully known.
Future Directions
There are several potential future directions for research on (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine. One potential direction is to further explore its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore its effects in humans, as well as its potential for use in combination with other therapeutic agents. Additionally, further research could be conducted to explore its potential for use in the treatment of other diseases, such as neurodegenerative diseases. Finally, further research could be conducted to explore its potential for use in the development of new therapeutic agents.
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWVILNYBPSOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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